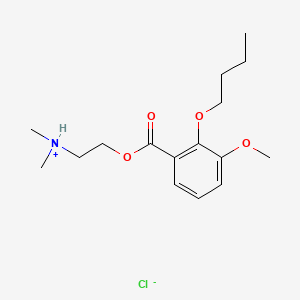

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Description

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride (hereafter referred to as the target compound) is a synthetic organic salt derived from benzoic acid. Its molecular formula is C₁₈H₂₇NO₅·HCl, with a molecular weight of 373.89 g/mol (calculated from CID 9556492, ). The structure features:

- A benzoic acid core substituted with 2-butoxy and 3-methoxy groups, enhancing lipophilicity and steric bulk.

- A 2-(dimethylamino)ethyl ester side chain, contributing to solubility in aqueous environments via protonation of the tertiary amine.

- A hydrochloride salt to improve stability and bioavailability.

Properties

CAS No. |

23959-17-3 |

|---|---|

Molecular Formula |

C16H26ClNO4 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H |

InChI Key |

YZFFIXWTRCZRMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The laboratory synthesis typically follows a multi-step route:

Step 1: Esterification

The ester bond is formed by reacting the appropriately substituted benzoic acid derivative with 2-(dimethylamino)ethanol. This reaction often employs coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, facilitating ester bond formation under mild conditions.Step 2: Aromatic Substitution

Introduction of the butoxy and methoxy groups onto the aromatic ring can be achieved through nucleophilic aromatic substitution or Mitsunobu reactions, depending on the availability of precursors and desired regioselectivity.Step 3: Salt Formation

The tertiary amine moiety is protonated by treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability for further handling.

This classical approach allows for controlled functionalization and purification but may require multiple purification steps to achieve high purity.

Industrial-Scale Preparation

A patented industrial process (EP0537608A2) provides an optimized and scalable method, summarized as follows:

| Step | Reaction Details | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of benzilic acid or potassium benzilate with dimethylaminoethyl chloride hydrochloride | Aprotic solvents like toluene; 1.1–1.5 equivalents of amine chloride | Stable reagents under anhydrous conditions; solvent and amine recycling possible |

| 2 | Chlorination of benzil ester intermediate with thionyl chloride | 1.7 equivalents thionyl chloride; 90–95 °C | Forms α-chloroester hydrochloride intermediate quantitatively |

| 3 | Isolation of α-chloroester hydrochloride | Filtration without distillation | High purity (>98%) product obtained, avoiding thermal decomposition |

Key points from the patent include:

- The use of aprotic, apolar solvents stabilizes the dimethylaminoethyl chloride hydrochloride for extended periods (over 2 months at room temperature).

- The reaction proceeds with high yield and purity, with residual impurities limited to 1–3% unconverted benzilic acid and minor benzophenone.

- The hydrochloride salt is formed directly by the addition of hydrochloric acid or generation of hydrogen chloride in situ, often in primary or secondary alcohol solvents (e.g., isopropanol or butanol).

- The α-chloroester hydrochloride intermediate precipitates and can be isolated by simple filtration, streamlining purification.

This method is preferred for industrial applications due to its efficiency, reproducibility, and ease of scale-up.

Reaction Mechanism and Optimization

The industrial process relies on the formation of the benzilic acid ester intermediate, which upon chlorination with thionyl chloride, undergoes substitution to form the α-chloroester hydrochloride. This intermediate is crucial for subsequent transformations or direct use depending on the desired final product.

Optimization parameters include:

- Equivalents of reagents: 1.1 to 1.5 equivalents of dimethylaminoethyl chloride hydrochloride relative to benzilic acid.

- Temperature control: Chlorination at 90–95 °C ensures quantitative conversion.

- Solvent choice: Aprotic solvents like toluene or xylene maintain reagent stability and facilitate product precipitation.

- Purification: Avoiding distillation preserves product integrity and purity.

Comparative Data Table of Preparation Conditions and Outcomes

| Parameter | Laboratory Method | Industrial Method (EP0537608A2) |

|---|---|---|

| Starting Materials | Substituted benzoic acid + 2-(dimethylamino)ethanol | Benzilic acid or potassium benzilate + dimethylaminoethyl chloride hydrochloride |

| Coupling Agent | DCC or similar carbodiimides | None specified; direct reaction |

| Solvent | Polar aprotic solvents (e.g., DMSO) | Aprotic, apolar solvents (e.g., toluene, xylene) |

| Reaction Temperature | Room temp to mild heating | 90–95 °C for chlorination step |

| Reaction Time | Several hours to days | Short reaction time for chlorination (minutes to hours) |

| Purification | Multiple steps including chromatography | Filtration of precipitated hydrochloride salt |

| Yield | Moderate to high | High (>98% purity) |

| Salt Formation | Post-esterification acidification | Direct hydrochloride salt formation in situ |

| Stability of Intermediates | Moderate | High stability under anhydrous conditions |

Analytical and Purity Considerations

- The final hydrochloride salt exhibits solubility in polar aprotic solvents and partial solubility in water.

- pKa of the dimethylamino group in its protonated form is approximately 8.5–9.0, influencing salt formation and solubility.

- Purity is assessed by thin-layer chromatography (TLC) and gas chromatography (GC), with residual impurities typically below 3%.

- The industrial process avoids thermal degradation by eliminating distillation steps, preserving compound integrity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis : Produces 2-butoxy-3-methoxybenzoic acid and dimethylaminoethanol hydrochloride.

-

Basic Hydrolysis : Generates the corresponding carboxylate salt and dimethylaminoethanol.

Optimal conditions for hydrolysis were derived from analogous ester reactions (Table 1) :

| Condition | Acidic (HCl) | Basic (DBU) |

|---|---|---|

| Solvent | MeCN | EtOH |

| Temperature | 70°C | 70°C |

| Reaction Time | 12 hours | 18 hours |

| Yield | 80% | 68% |

The hydrochloride salt enhances solubility in polar solvents, accelerating reaction rates.

Substitution Reactions

The dimethylaminoethyl group participates in nucleophilic substitutions. For example, quaternization with methyl iodide forms a quaternary ammonium salt (C₁₉H₃₃INO₄). Key findings include:

-

Base Dependency : DBU (1,8-diazabicycloundec-7-ene) optimizes deprotonation, achieving 68% yield in ethanol .

-

Solvent Effects : Polar aprotic solvents (e.g., MeCN) favor ester stability, while protic solvents (e.g., EtOH) promote amine reactivity .

Oxidation Pathways

Oxidation studies reveal:

-

Methoxy Group Stability : Resists oxidation under mild conditions but degrades with strong oxidants (e.g., KMnO₄).

-

Butoxy Chain Oxidation : Forms ketones or carboxylic acids depending on the oxidant strength.

Mechanistic Insights

Reaction mechanisms involve intermediate formation (Figure 1):

-

Deprotonation : DBU abstracts benzylic hydrogen, forming a diene intermediate.

-

Cyclopropane Formation : Attack on the carbonyl group generates a cyclopropyl intermediate.

-

Ring-Opening : Aromatization via 1,2-phenyl migration yields final products .

Comparative Reactivity

Table 2 contrasts reactivity with structurally similar compounds:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride exhibits significant antimicrobial properties. The mechanism of action is primarily attributed to the hydrolysis of the ester linkage, releasing the active dimethylaminoethyl group. This group may interact with various biological targets, including enzymes and receptors involved in microbial growth pathways.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways by modulating the activity of specific enzymes involved in the inflammatory response. This property makes it a potential candidate for therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that this compound showed effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antimicrobial agents, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This effect was linked to the inhibition of nuclear factor kappa B (NF-kB), a key regulator of inflammation. These findings support further exploration into its use for inflammatory conditions.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active components, which can then interact with cellular pathways. The dimethylamino group may play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzoic Acid Esters

The target compound belongs to a broader class of benzoic acid esters with tertiary amine side chains. Below is a comparative analysis with key analogues:

Key Differences and Implications

Substituent Effects on Bioactivity: Tetracaine’s 4-butylamino group enhances sodium channel binding, critical for local anesthesia. In contrast, the target compound’s 2-butoxy and 3-methoxy groups may favor antifungal activity by interacting with fungal membrane ergosterol . Cyclopentolate’s cyclopentyl-hydroxy group confers selectivity for muscarinic receptors, explaining its anticholinergic action .

Solubility and Pharmacokinetics: The hydrochloride salt in all compounds improves water solubility, facilitating parenteral administration.

Synthetic Complexity :

- The target compound’s ortho-substitution pattern (2-butoxy, 3-methoxy) introduces steric challenges during synthesis, unlike the para-substituted Tetracaine .

Pharmacological and Chemical Data

| Parameter | Target Compound | Tetracaine HCl | Cyclopentolate HCl |

|---|---|---|---|

| Melting Point (°C) | Not reported | 149 | 134–136 |

| LogP (Predicted) | 3.5–4.0 | 3.49 | 2.1 |

| PSA (Ų) | 60.2 | 41.6 | 55.1 |

| Primary Use | Research | Anesthesia | Mydriasis |

Biological Activity

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride (CAS No. 23959-17-3) is a complex organic compound with a unique structure that includes a benzoic acid core substituted with butoxy and methoxy groups. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H30ClNO4, with a molecular weight of approximately 359.9 g/mol. The compound features an ester linkage to a dimethylaminoethyl group, which can be protonated to form the hydrochloride salt, enhancing its solubility in aqueous environments .

Research indicates that the biological activity of this compound is primarily attributed to the hydrolysis of the ester linkage, which releases the active dimethylaminoethyl group. This group may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways . The ability to modulate these pathways suggests potential therapeutic applications.

Biological Activities

-

Antimicrobial Activity :

Studies have shown that benzoic acid derivatives exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways . -

Anti-inflammatory Properties :

The compound has been investigated for its ability to inhibit inflammatory responses. This activity could be linked to its interaction with specific receptors or enzymes involved in inflammation . -

Spasmolytic Effects :

Some derivatives within this class have demonstrated spasmolytic effects, indicating potential applications in gastrointestinal disorders or muscle relaxation . -

Psychotherapeutic Potential :

There are indications that compounds similar to benzoic acid derivatives may influence neurotransmitter activity, suggesting potential roles in mood regulation and pain management .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride | C17H28N2O3.ClH | Contains an amino group instead of methoxy | Different biological activity profile |

| Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester | C15H24ClNO4 | Propoxy group instead of butoxy | Potential differences in solubility and reactivity |

| Benzoic acid, 2-hydroxy-3-methoxy-, 2-(dimethylamino)ethyl ester | C12H18ClNO4 | Hydroxy substitution alters reactivity | May exhibit different pharmacological properties |

This comparative analysis illustrates that while many benzoic acid derivatives share structural similarities, the specific combination of substituents in benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester enhances its solubility and biological activity compared to others.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of benzoic acid derivatives:

- A study on antimicrobial efficacy revealed that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .

- Research focusing on anti-inflammatory properties indicated that compounds within this class could effectively reduce markers of inflammation in vitro .

- Investigations into psychotherapeutic effects highlighted potential interactions with serotonin receptors, suggesting a role in mood regulation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves esterification of substituted benzoic acid derivatives with 2-(dimethylamino)ethanol, followed by hydrochloride salt formation. Key steps include:

- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to promote reaction between the carboxylic acid and alcohol moieties under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol gradients) or preparative HPLC to isolate the ester intermediate. Final recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .

- Salt Formation : React the free base with HCl gas in dichloromethane to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade the ester .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Confirm substitution patterns via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, butoxy chain protons at δ 1.2–1.6 ppm) and -NMR (ester carbonyl at ~170 ppm) .

- IR : Identify ester C=O stretching (~1720 cm) and ammonium N-H stretches (2500–3000 cm) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO·HCl) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work under fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Thermal Stability : Conduct TGA (thermogravimetric analysis) to assess decomposition points. Heating above 150°C may degrade the ester bond, releasing volatile byproducts (e.g., dimethylamine) .

- pH Sensitivity : Perform stability studies in buffered solutions (pH 1–12). The ester group hydrolyzes rapidly under alkaline conditions (pH > 10), necessitating neutral buffers for in vitro assays .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting toxicity or efficacy reports?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized methoxy groups) that may skew bioactivity results .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate compound-specific effects from cell line artifacts .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Ligand Preparation : Optimize 3D structures using ChemDraw 3D and minimize energy with MMFF94 force fields .

- Docking Software : Utilize AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., ion channels or enzymes). Validate poses with MD (molecular dynamics) simulations .

- Experimental Correlation : Cross-reference docking scores with IC values from electrophysiology or enzyme inhibition assays .

Q. What in vivo models are appropriate for evaluating the compound’s toxicological profile?

- Methodological Answer :

- Acute Toxicity : Administer escalating doses (e.g., 10–100 mg/kg) in rodent models (mice/rats) via IV or IP routes. Monitor LD and organ histopathology .

- Subchronic Studies : Conduct 28-day repeated-dose tests, assessing hematological, hepatic, and renal parameters. Compare results to structurally related local anesthetics (e.g., tetracaine) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility or partition coefficients (LogP)?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in solvents (water, DMSO, ethanol). Note that hydrochloride salts exhibit higher aqueous solubility than free bases .

- LogP Determination : Compare experimental values (via octanol/water partitioning) with computational predictions (e.g., ChemAxon or ACD/Labs). Adjust for ionization using pKa values (~8.5 for the dimethylamino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.